molecular formula C5H5NO3S B2846275 3-Methoxy-1,2-thiazole-5-carboxylic acid CAS No. 1909312-82-8

3-Methoxy-1,2-thiazole-5-carboxylic acid

Cat. No.: B2846275
CAS No.: 1909312-82-8
M. Wt: 159.16
InChI Key: SVBOIEXGALEPEE-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a methoxy group at the 3-position and a carboxylic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,2-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with methoxy and carboxylic acid substituents. One common method includes the reaction of thiazole-5-carboxylic acid with methanol in the presence of a catalyst to introduce the methoxy group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

3-Methoxy-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it valuable in biological studies.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and organic dyes

Comparison with Similar Compounds

  • 2-Methoxy-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2-thiazole-5-carboxylic acid
  • 2-Amino-1,3-thiazole-5-carboxylic acid

Uniqueness: 3-Methoxy-1,2-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications .

Properties

IUPAC Name

3-methoxy-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOIEXGALEPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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